molecular formula C19H16ClN2NaO3 B132467 Laquinimod sodium CAS No. 248282-07-7

Laquinimod sodium

Cat. No. B132467
Key on ui cas rn: 248282-07-7
M. Wt: 378.8 g/mol
InChI Key: JWHPPWBIIQMBQC-UHFFFAOYSA-M
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Patent
US08252933B2

Procedure details

The pH value of a solution of 5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide (170 mg, 0.48 mmol, 1.00 equiv) in ethanol (5 ml) was adjusted to 9-10 with a solution of 5M sodium hydroxide. The mixture then was stirred for about 30 min at ambient temperature. The resulting solids were collected by filtration and washed with ethanol to give the title compound as a white solid (70 mg, yield: 39%). 1H NMR (300 MHz, DMSO) δ: 6.84˜7.31 (m, 8H), 3.68 (q, 2H), 3.34 (s, 3H), 1.02 (t, 3H). LC-MS: m/z=357 (M-Na+2H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([OH:25])=[C:5]([C:14]([N:16]([CH2:23][CH3:24])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:15])[C:6](=[O:13])[N:7]2[CH3:12].[OH-].[Na+:27]>C(O)C>[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([O-:25])=[C:5]([C:14](=[O:15])[N:16]([CH2:23][CH3:24])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[C:6](=[O:13])[N:7]2[CH3:12].[Na+:27] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
ClC1=C2C(=C(C(N(C2=CC=C1)C)=O)C(=O)N(C1=CC=CC=C1)CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture then was stirred for about 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2C(=C(C(N(C2=CC=C1)C)=O)C(N(C1=CC=CC=C1)CC)=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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